6,7-dimethoxy-1-(3-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
6,7-dimethoxy-1-(3-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H23NO3 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.16779360 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Transformations
- Formation of Spiro Compounds : Interaction between 2-(3,4-dimethoxyphenyl)ethylamine and isatin in acidic aqueous solutions forms 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (Brouwer, Craig, Jeffreys, & Munro, 1972).
- Transformation with Activated Alkynes : Tetrazolyl-substituted 6,7-dimethoxy tetrahydroisoquinolines form azocines through interaction with activated alkynes (Titov et al., 2018).
- Optically Active Derivatives : Synthesis of optically active 6,7-dimethoxy tetrahydroisoquinoline derivatives for potential use as catalysts, showcasing their significance in stereocontrol (Naicker, Govender, Kruger, & Maguire, 2011).
Pharmacological Applications
- Anticonvulsant Properties : Some derivatives show anticonvulsant effects in animal models, with a focus on structure-active relationship to enhance therapeutic potential (Gitto et al., 2010).
- Apamin-sensitive Ca2+-Activated K+ Channels Ligands : Methoxylated tetrahydroisoquinoliniums, derived from N-methyl-laudanosine and N-methyl-noscapine, show high affinity for apamin-sensitive binding sites, important in neurological studies (Graulich et al., 2006).
- Local Anesthetic Activity : Synthesized 1-aryl-6,7-dimethoxy tetrahydroisoquinolines show high local anesthetic activity and low toxicity, suggesting their potential as non-narcotic analgesics (Azamatov et al., 2023).
Stereochemistry and Structural Analysis
- Absolute Stereochemistry : Study of stereochemical properties and crystal structures of 6,7-dimethoxy tetrahydroisoquinoline derivatives, important for understanding their biological activity (Mondeshka et al., 1992).
- Conformational Analysis : Analysis of stereoisomeric tetrahydroisoquinolines to understand their conformational behaviors, crucial for their application in synthesis and medicinal chemistry (Sohár et al., 1992).
Properties
IUPAC Name |
6,7-dimethoxy-1-(3-methoxyphenyl)-2-methyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-20-9-8-13-11-17(22-3)18(23-4)12-16(13)19(20)14-6-5-7-15(10-14)21-2/h5-7,10-12,19H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFFFOFSSAGPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC(=CC=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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